N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide
Overview
Description
The compound “4-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a thiazole ring, and a benzamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzamide moiety, and an isopropylsulfonyl group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the thiazole ring might participate in nucleophilic substitution reactions, while the benzamide moiety could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could enhance its solubility in polar solvents .Mechanism of Action
- Its role includes degrading elastin fibers, which are essential for maintaining tissue elasticity. By inhibiting MMP-12, this compound may impact tissue remodeling processes .
- This inhibition could prevent excessive elastin degradation, which is relevant in conditions like chronic obstructive pulmonary disease (COPD) and atherosclerosis .
- Downstream effects may include reduced tissue damage, altered immune cell behavior, and potential therapeutic benefits .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13(2)28(24,25)17-10-6-15(7-11-17)19(23)22-20-21-18(12-27-20)14-4-8-16(26-3)9-5-14/h4-13H,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSMHILMLNSQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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